An In-depth Technical Guide to the Infrared Spectroscopy of (2-aminoethyl)(ethyl)(propan-2-yl)amine
An In-depth Technical Guide to the Infrared Spectroscopy of (2-aminoethyl)(ethyl)(propan-2-yl)amine
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (2-aminoethyl)(ethyl)(propan-2-yl)amine. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for structural elucidation and chemical identification. We will deconstruct the molecule's functional groups to predict its spectral features, explaining the rationale behind the appearance and characteristics of each absorption band.
Introduction: The Role of IR Spectroscopy in Amine Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb IR radiation at characteristic frequencies. This results in a unique spectral "fingerprint," allowing for the identification of the functional groups present in a molecule. For complex amines such as (2-aminoethyl)(ethyl)(propan-2-yl)amine, which contains both primary and tertiary amine functionalities, IR spectroscopy is an invaluable tool for confirming structural integrity. The key to accurate interpretation lies in understanding how the specific environment of each bond influences its vibrational frequency.
Molecular Structure and Predicted Spectral Features
The compound (2-aminoethyl)(ethyl)(propan-2-yl)amine possesses a unique combination of functional groups that will manifest distinctly in an IR spectrum. The structure includes:
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A primary aliphatic amine (-NH₂) group.
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A tertiary aliphatic amine (-N(R)₃) center.
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Multiple alkyl (C-H) groups, including ethyl and isopropyl moieties.
The presence of both primary and tertiary amines within the same molecule is the central feature for spectral analysis. The primary amine contains N-H bonds capable of hydrogen bonding, which influences peak shape and position, while the tertiary amine lacks N-H bonds entirely.
Caption: Molecular structure of (2-aminoethyl)(ethyl)(propan-2-yl)amine highlighting key functional groups.
In-Depth Analysis of Key Absorption Bands
N-H Stretching Vibrations (3500 - 3250 cm⁻¹)
This region is paramount for identifying the primary amine.
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Expertise & Experience: Primary amines (R-NH₂) are distinguished by two distinct absorption bands in this region.[1][2] This is a direct consequence of the two N-H bonds vibrating in two different modes: an asymmetric stretch (where bonds stretch out of phase) and a symmetric stretch (where bonds stretch in phase). The asymmetric stretch requires more energy and thus appears at a higher wavenumber (typically 3400-3330 cm⁻¹), while the symmetric stretch appears at a lower wavenumber (3330-3250 cm⁻¹).[3] These bands are typically weaker and sharper than the broad O-H stretching bands from alcohols that appear in the same region.[1]
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Trustworthiness: The presence of two distinct peaks in this area is a self-validating indicator of a primary amine. A secondary amine (R₂NH) would show only one peak, and our tertiary amine center, lacking any N-H bonds, will show no absorption here.[1][3] This clear distinction allows for unambiguous confirmation of the primary amine group.
C-H Stretching Vibrations (3000 - 2840 cm⁻¹)
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Expertise & Experience: The ethyl and isopropyl groups contribute characteristic sp³ C-H stretching absorptions. These bands typically appear just below 3000 cm⁻¹. The vibrations from methyl (-CH₃) and methylene (-CH₂) groups will be present. While often complex and overlapping, their strong intensity confirms the aliphatic nature of the molecule's backbone.[2][4]
N-H Bending (Scissoring) Vibration (1650 - 1580 cm⁻¹)
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Expertise & Experience: The primary amine -NH₂ group undergoes an in-plane bending or "scissoring" vibration, where the H-N-H bond angle changes. This gives rise to a medium-to-strong absorption band in the 1650-1580 cm⁻¹ range.[1][3]
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Trustworthiness: This band's presence provides another layer of confirmation for the primary amine. Its appearance, coupled with the dual N-H stretching bands, creates a robust, self-validating signature. This peak can sometimes be sharp and may be mistaken for a carbonyl (C=O) stretch by novices, but its position is typically at a slightly lower frequency than most carbonyls.[1]
Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of complex vibrations, including C-N stretches and N-H wags, that are highly specific to the overall molecular structure.
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C-N Stretching Vibrations (1250 - 1020 cm⁻¹):
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Expertise & Experience: Aliphatic amines exhibit C-N stretching bands in this range.[1][5] For (2-aminoethyl)(ethyl)(propan-2-yl)amine, absorptions will arise from the C-N bonds associated with both the primary and tertiary amine functions. These bands are often of medium to weak intensity and can be coupled with adjacent C-C bond vibrations.[3] The superposition of multiple C-N stretches can result in a complex pattern, but their presence in this region is a key indicator of the amine skeleton.
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N-H Wagging Vibration (910 - 665 cm⁻¹):
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Expertise & Experience: The N-H bonds of the primary amine group can also bend out-of-plane in a "wagging" motion. This vibration produces a characteristically broad and strong band between 910 and 665 cm⁻¹.[1][5] The broadening is a result of intermolecular hydrogen bonding.
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Trustworthiness: This broad, strong absorption is a hallmark of primary (and secondary) amines and its presence further solidifies the identification of the -NH₂ group.[1] The tertiary amine does not contribute to this absorption.
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Summary of Expected IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Expected Intensity | Causality and Insights |
| N-H Asymmetric Stretch | 3400 - 3330 | Primary Amine (-NH₂) | Medium-Weak, Sharp | Two N-H bonds stretching out of phase.[3] |
| N-H Symmetric Stretch | 3330 - 3250 | Primary Amine (-NH₂) | Medium-Weak, Sharp | Two N-H bonds stretching in phase.[3] |
| C-H Stretch (sp³) | 3000 - 2840 | Alkyl (Ethyl, Isopropyl) | Strong, Sharp | Stretching of C-H bonds on the aliphatic backbone.[2] |
| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) | Medium-Strong | In-plane bending of the H-N-H bond angle.[1] |
| C-N Stretch | 1250 - 1020 | Primary & Tertiary Amine | Medium-Weak | Stretching of multiple C-N bonds in the molecule.[1][3] |
| N-H Wag | 910 - 665 | Primary Amine (-NH₂) | Strong, Broad | Out-of-plane bending of N-H bonds; broadened by H-bonding.[1] |
Experimental Protocol: Acquiring the IR Spectrum
A high-quality spectrum of a liquid amine like (2-aminoethyl)(ethyl)(propan-2-yl)amine can be obtained using the following standard procedure.
Objective: To obtain a transmission FTIR spectrum of a neat (undiluted) liquid sample.
Materials:
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FTIR Spectrometer
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Salt plates (e.g., NaCl or KBr), polished and clean
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Pasteur pipette
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Sample of (2-aminoethyl)(ethyl)(propan-2-yl)amine
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Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)
Methodology:
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Background Scan: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
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Sample Preparation: Place one clean salt plate on a holder. Using a Pasteur pipette, place a single small drop of the liquid amine onto the center of the plate.
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Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid drop to spread into a thin, uniform film between the plates. Avoid air bubbles. The film should be thin enough to allow sufficient IR radiation to pass through (typically resulting in the strongest bands having a transmittance of 1-10%).
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Sample Scan: Immediately place the salt plate assembly into the spectrometer's sample holder.
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Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store them in a desiccator to prevent fogging from atmospheric moisture.
Caption: Standard workflow for obtaining an IR spectrum of a neat liquid sample.
Conclusion
The infrared spectrum of (2-aminoethyl)(ethyl)(propan-2-yl)amine is predicted to be a composite of features confirming its constituent parts. The definitive evidence for the primary amine will be the pair of N-H stretching bands (3400-3250 cm⁻¹), the N-H scissoring band (~1600 cm⁻¹), and the broad N-H wagging band (910-665 cm⁻¹). The complete absence of bands characteristic of a secondary amine and the presence of strong aliphatic C-H and C-N stretching bands further corroborate the proposed structure. This multi-faceted spectral signature provides a self-validating system for the unambiguous identification of the molecule.
References
- University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines.
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. wikieducator.org [wikieducator.org]
